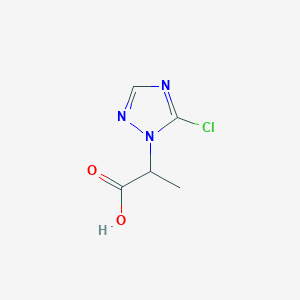

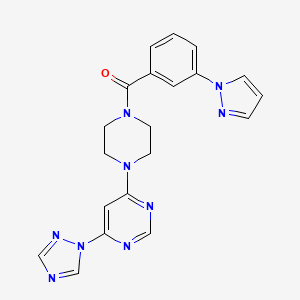

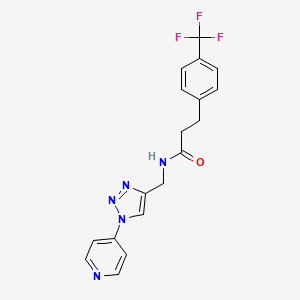

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several notable functional groups, including a 1,2,4-triazole, a pyrimidine, a piperazine, and a pyrazole. These groups are common in medicinal chemistry and are often found in bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s overall polarity and could potentially allow for hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could make it a potential hydrogen bond donor and acceptor .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- A study highlighted the synthesis of pyrazole and pyrimidine derivatives, exploring their antitumor, antimicrobial, and antioxidant activities. Density Functional Theory (DFT) calculations were performed to investigate the equilibrium geometry of novel derivatives, establishing a structure-activity relationship (SAR) to correlate biological activity with quantum parameters (Farag & Fahim, 2019).

- Another research focused on anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, designed, synthesized, and evaluated for anticancer activity in cervical cancer cells. These compounds showed significant cytotoxicity and induced cell-cycle arrest, with one compound emerging as a promising candidate for further studies (Kamal et al., 2012).

Antimicrobial and Antifungal Screening

- The synthesis and antimicrobial screening of pyrazolo[5,4-d]pyrimidine derivatives were reported, showing moderate to good activity against different micro-organisms. This research emphasizes the methodological efficiency, where microwave irradiation technique significantly reduced the synthesis time compared to conventional methods (Rana et al., 2009).

Novel Derivatives for Potential Therapeutic Uses

- Research on novel pyrazole and isoxazole derivatives revealed promising antibacterial and antifungal activities, underscoring the potential of these compounds in developing new therapeutic agents (Sanjeeva et al., 2022).

- A comprehensive study synthesized and characterized new pyrazole carboxamide derivatives containing a piperazine moiety, further confirmed by X-ray crystal analysis. These compounds add to the growing library of molecules with potential pharmacological applications (Lv, Ding, & Zhao, 2013).

Anticancer and Antiviral Activity

- The creation of novel pyrazolopyrimidine derivatives assessed for their anticancer and anti-5-lipoxygenase activities, alongside a discussion on the structure-activity relationship (SAR), presents an avenue for the development of new therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit potent inhibitory activities against cancer cell lines .

Mode of Action

Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

Similar compounds have been reported to affect pathways related to cell proliferation and apoptosis .

Result of Action

Similar compounds have been reported to induce apoptosis in cancer cells .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Compounds with similar structures have been shown to exhibit potent inhibitory activities against various cancer cell lines .

Cellular Effects

In cellular processes, (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone and similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

(3-pyrazol-1-ylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N9O/c30-20(16-3-1-4-17(11-16)28-6-2-5-24-28)27-9-7-26(8-10-27)18-12-19(23-14-22-18)29-15-21-13-25-29/h1-6,11-15H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQOUBCTOSPNCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N9O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2701344.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2701355.png)

![(E)-2-(4-chlorophenyl)-N-[2-(2-hydroxyethylamino)-5-nitrophenyl]ethenesulfonamide](/img/structure/B2701356.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2701358.png)

![[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2701361.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2701362.png)

![3-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701364.png)